![molecular formula C10H14N2O2 B1341537 N-(4-Aminophenyl)-2-ethoxyacetamide CAS No. 56709-12-7](/img/structure/B1341537.png)
N-(4-Aminophenyl)-2-ethoxyacetamide
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Overview
Description
N-(4-Aminophenyl)-2-ethoxyacetamide: is an organic compound that features an amine group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-ethoxyacetamide typically involves the reaction of 4-aminophenol with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminophenol attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Starting Materials: 4-aminophenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol, at room temperature or slightly elevated temperatures.
Purification: The product can be purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Aminophenyl)-2-ethoxyacetamide can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride, and the reactions are carried out in solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
N-(4-Aminophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor ligands, or other biologically active compounds.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-ethoxyacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, while the ethoxyacetamide moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of an ethoxy group.
N-(4-Aminophenyl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an ethoxy group.
N-(4-Aminophenyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Aminophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity. The ethoxy group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Biological Activity
N-(4-Aminophenyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula C11H15N2O2. The compound consists of an ethoxy group attached to an acetamide, with a para-aminophenyl moiety. This structural configuration is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenol with ethyl bromoacetate under basic conditions. The following steps outline a general synthetic route:
- Starting Materials : 4-Aminophenol and ethyl bromoacetate.
- Reaction Conditions : The reaction is carried out in the presence of a base (e.g., sodium ethoxide) to facilitate nucleophilic substitution.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.6 | Induction of apoptosis |
HL-60 (Leukemia) | 3.8 | Cell cycle arrest |
A549 (Lung) | 7.2 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing promising results.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the para-amino group on the phenyl ring is crucial for its interaction with biological targets, enhancing its potency as an anticancer and antimicrobial agent.
Case Studies
-
Case Study on Anticancer Mechanism :
A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways, leading to programmed cell death in treated cells . -
Case Study on Antimicrobial Efficacy :
Another research article assessed the compound's effectiveness against resistant bacterial strains. The findings suggested that this compound disrupts bacterial cell membranes, contributing to its antimicrobial action .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFLKLOFKVOKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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